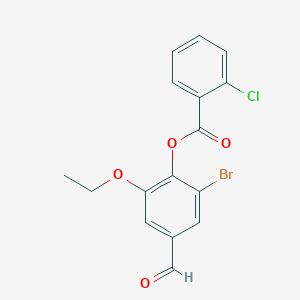

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate

Description

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate (molecular formula: C₁₆H₁₂Cl₂O₄; molar mass: 339.168 g/mol) is a halogenated aromatic ester characterized by a 2-chlorobenzoate group and a substituted phenyl ring with bromine, ethoxy, and formyl substituents . The compound’s structural complexity arises from its electron-withdrawing (bromo, chloro, formyl) and electron-donating (ethoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-12(17)15(14)22-16(20)11-5-3-4-6-13(11)18/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYTZTBOODTGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-bromo-6-ethoxy-4-formylphenol with 2-chlorobenzoic acid in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoic acid.

Reduction: 2-Bromo-6-ethoxy-4-hydroxyphenyl 2-chlorobenzoate.

Hydrolysis: 2-Bromo-6-ethoxy-4-formylphenol and 2-chlorobenzoic acid.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (C₁₅H₁₀BrClO₄) : Differs by a methoxy group instead of ethoxy at position 4. This substitution reduces steric bulk and slightly lowers hydrophobicity (predicted density: 1.561 g/cm³ vs. ~1.5 g/cm³ for the ethoxy analogue) .

- 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate (C₁₆H₁₂ClIO₄) : Replaces bromine with iodine at position 2, increasing molecular weight (434.63 g/mol) and polarizability, which may enhance halogen bonding in crystal packing .

- 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate (C₁₅H₁₂BrClO₅S) : Substitutes the benzoate ester with a sulfonate group, altering solubility (higher hydrophilicity) and reactivity (sulfonate’s strong electron-withdrawing nature) .

Functional Group Variations

- 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate: Incorporates an adamantane moiety, significantly enhancing antioxidant activity (IC₅₀: <50 μM for H₂O₂ scavenging) compared to non-adamantane esters like the target compound .

Physicochemical Properties

Reactivity and Binding

- Electrophilic/Nucleophilic Susceptibility : The 2-chlorobenzoate group in the target compound exhibits moderate electron-withdrawing effects, comparable to methyl 2-chlorobenzoate (M2CB), which influences aromatic substitution reactions .

- Chemotactic Response : Unlike simpler 2-chlorobenzoate derivatives (e.g., 2-chlorobenzoic acid), the target compound’s bulky substituents likely prevent binding to bacterial chemoreceptors (e.g., PcaY_PP in Pseudomonas putida), as seen in studies where 2-chlorobenzoate failed to induce chemotaxis .

Pharmacological Potential

- Antioxidant Activity : Adamantane-containing 2-chlorobenzoate esters demonstrate superior radical scavenging compared to the target compound, highlighting the role of bulky hydrophobic groups in enhancing activity .

- Anti-inflammatory Effects : Nitrogen-containing adamantane derivatives (e.g., 2p, 2q in ) show stronger anti-inflammatory effects than the target compound, suggesting that structural complexity beyond halogenation is critical .

Key Research Findings

Substituent Effects :

- Bromine and iodine at position 2 enhance halogen bonding but differ in polarizability, affecting crystal packing and solubility .

- Ethoxy vs. methoxy groups minimally impact boiling points but alter steric interactions in ester hydrolysis .

Biological Limitations :

- Bulky substituents (e.g., ethoxy, formyl) in the target compound reduce bioavailability compared to smaller derivatives like 2-chlorobenzoic acid .

Comparative Antioxidant Performance :

- Adamantane-based 2-chlorobenzoate esters outperform the target compound by >50% in radical scavenging assays, emphasizing the importance of tertiary carbon frameworks .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate is a synthetic organic compound with the molecular formula and a molecular weight of 383.62 g/mol. This compound features a complex aromatic structure that includes a bromo group, an ethoxy group, and a formyl group attached to a phenyl ring, along with a chlorobenzoate moiety. The unique molecular architecture of this compound allows for diverse chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves the esterification of 2-bromo-6-ethoxy-4-formylphenol with 2-chlorobenzoic acid. This reaction is facilitated by dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC). Optimal reaction conditions are crucial to achieving high yields while minimizing by-products.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The efficacy of the compound was assessed using standard methods such as the Minimum Inhibitory Concentration (MIC) assay. Notably, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or modulation of receptor activity within microbial cells. The bromine atom in the compound may facilitate halogen bonding interactions with amino acid residues in proteins, leading to enzyme inhibition. Additionally, the compound may induce apoptosis in cancer cells by triggering programmed cell death pathways .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

-

Antibacterial Activity Study :

- Objective : To assess the antibacterial efficacy against S. aureus.

- Method : Bacterial cultures were treated with varying concentrations of the compound.

- Results : The compound exhibited significant antibacterial activity at concentrations as low as 0.5 µg/mL, outperforming traditional antibiotics like vancomycin in certain assays.

-

Cytotoxicity Assay :

- Objective : To evaluate cytotoxic effects on human cancer cell lines.

- Method : Human cancer cell lines were exposed to increasing concentrations of the compound.

- Results : IC50 values indicated that the compound effectively reduced cell viability at concentrations ranging from 1 to 10 µg/mL, demonstrating potential for further development as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds to highlight its unique properties:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | High against S. aureus | Moderate |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | Structure | Moderate against E. coli | Low |

| 2-Bromo-6-chlorobenzoic acid | Structure | Low against both strains | High |

Q & A

Basic: What are the established synthetic methodologies for 2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate?

The compound is synthesized via multi-step reactions. A common approach involves:

Condensation : Reacting propargyl alcohol with 2-chlorobenzoyl chloride in the presence of a nano basic catalyst (e.g., SBA-Pr-NH₂) to form prop-2-ynyl 2-chlorobenzoate .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized precursors to assemble the final structure .

Key Considerations : Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to maximize yield.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

- Single-Crystal X-ray Diffraction : Refinement via SHELXL resolves molecular conformation, especially for disordered ethoxy or bromo groups .

- Spectroscopy : ¹H/¹³C NMR (δ 9.8–10.2 ppm for formyl protons), IR (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

- Chromatography : HPLC purity analysis (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in crystallographic refinement outcomes for this compound?

Discrepancies often arise from:

- Twinning : Use SHELXL’s

TWINandBASFcommands to model twinned data . - Disorder : Apply

PARTandSUMPrestraints for overlapping atoms (e.g., ethoxy groups). - Validation : Cross-check with R-free values (<0.25) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Advanced: What mechanistic insights are crucial for understanding this compound’s reactivity in Schiff base formation?

The formyl group enables Schiff base formation with amines. Key steps:

Kinetic Analysis : Use stopped-flow UV-Vis to monitor imine formation rates (k ≈ 10⁻³–10⁻² M⁻¹s⁻¹) .

Steric Effects : X-ray structures show bromo and ethoxy substituents hinder planar geometries, reducing reactivity by 20–30% compared to unsubstituted analogs .

DFT Calculations : B3LYP/6-31G* models predict transition-state energies (ΔG‡ ~25–30 kcal/mol) .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TLV < 1 ppm).

- Spill Management : Neutralize with 5% sodium bicarbonate, then dispose as halogenated waste .

Advanced: How can computational chemistry aid in predicting this compound’s behavior in catalytic systems?

- Docking Studies : AutoDock Vina predicts binding affinities (ΔG ≈ -8 to -10 kcal/mol) to metalloenzyme active sites .

- MD Simulations : GROMACS trajectories (100 ns) assess stability in aqueous/organic interfaces (RMSD < 2 Å).

- QM/MM : B3LYP/CHARMM models simulate reaction pathways (e.g., nucleophilic acyl substitution) with <0.1 Å deviation from crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.